

MK-8033 Hydrochloride: Application Notes for c-Met Phosphorylation Inhibition

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Compound of Interest				
Compound Name:	MK-8033 hydrochloride			
Cat. No.:	B1139453	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8033 hydrochloride is a potent and selective, orally active, ATP-competitive dual inhibitor of c-Met and Ron receptor tyrosine kinases.[1][2][3] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. [4] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[4][5] MK-8033 has demonstrated significant anti-proliferative activity in preclinical models by effectively inhibiting c-Met phosphorylation and its downstream signaling cascades.[5] Notably, further clinical development of MK-8033 was discontinued despite being well-tolerated in a phase I trial.

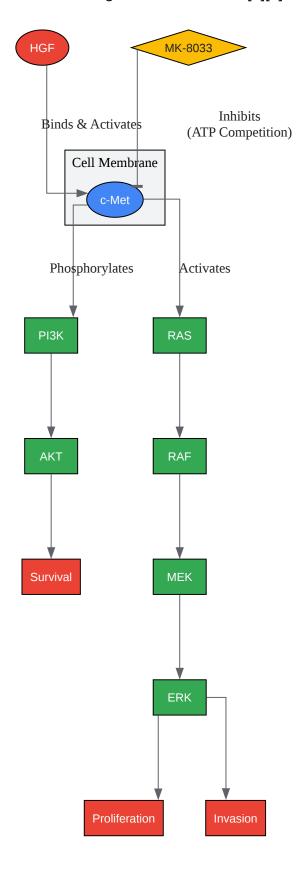
These application notes provide detailed protocols for utilizing **MK-8033 hydrochloride** to inhibit c-Met phosphorylation in cancer cell lines, along with methods to assess its biological effects.

Mechanism of Action

MK-8033 hydrochloride exerts its inhibitory effect by competing with ATP for binding to the kinase domain of c-Met, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of c-Met phosphorylation leads to the



downregulation of key signaling nodes, including the PI3K/AKT and MAPK/ERK pathways, ultimately resulting in reduced tumor cell growth and survival.[6][7]





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Caption: Simplified c-Met signaling pathway and the inhibitory action of MK-8033.

Quantitative Data

The inhibitory activity of **MK-8033 hydrochloride** has been quantified in various assays, demonstrating its potency against c-Met and its effects on cancer cell lines.

Parameter	Value	Cell Line/System	Reference
IC50 (c-Met)	1 nM	Wild-Type c-Met	[1][2]
IC50 (Ron)	7 nM	Ron Kinase	[2][3]
IC50 (c-Met Phosphorylation)	0.03 μΜ	GTL-16 (gastric cancer)	[1]
IC50 (Cell Proliferation)	0.58 μΜ	GTL-16 (gastric cancer)	[1]
Binding Affinity (Kd)	3.2 nM	Phosphorylated c-Met	[1]
Binding Affinity (Kd)	10.4 nM	Unphosphorylated c- Met	[1]

Experimental Protocols

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol details the procedure to assess the inhibition of c-Met phosphorylation by MK-8033 in a cancer cell line.



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Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Materials:

- Cancer cell line with c-Met expression (e.g., GTL-16, EBC-1, H1993)[6]
- Cell culture medium and supplements
- MK-8033 hydrochloride
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat cells with varying concentrations of MK-8033 hydrochloride (e.g., 0.1, 1, 10 μM) or DMSO for a specified time (e.g., 2 hours).[6]



- Cell Lysis: a. Wash cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: a. Normalize protein amounts, add Laemmli buffer, and boil the samples. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: a. Wash the membrane with TBST. b. Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the effect of MK-8033 on the proliferation and viability of cancer cells.

Materials:

- Cancer cell line
- 96-well plates
- MK-8033 hydrochloride
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS in HCl)



Microplate reader

Procedure:

- Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: a. Treat the cells with a serial dilution of MK-8033 hydrochloride for a specified duration (e.g., 72 hours).[1] Include a DMSO vehicle control.
- MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: a. Add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: a. Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.

Protocol 3: In Vitro c-Met Kinase Assay

This protocol is for determining the direct inhibitory effect of MK-8033 on c-Met kinase activity.

Materials:

- Recombinant c-Met kinase
- Kinase buffer
- ATP
- Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)
- MK-8033 hydrochloride
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)



Microplate reader

Procedure:

- Compound Preparation: a. Prepare serial dilutions of MK-8033 hydrochloride in the appropriate buffer.
- Kinase Reaction: a. In a multi-well plate, add the recombinant c-Met kinase, the kinase buffer, and the MK-8033 dilutions. b. Initiate the kinase reaction by adding a mixture of the substrate and ATP. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
- Detection: a. Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
- Data Acquisition and Analysis: a. Measure the signal (e.g., luminescence) using a microplate reader. b. Calculate the percentage of kinase inhibition for each MK-8033 concentration and determine the IC50 value.

Troubleshooting

- No or weak signal in Western blot: Check antibody concentrations, incubation times, and the activity of the chemiluminescent substrate. Ensure efficient protein transfer.
- High background in Western blot: Optimize blocking conditions (time and blocking agent) and antibody dilutions. Increase the number and duration of washes.
- Inconsistent results in cell viability assay: Ensure uniform cell seeding, proper mixing of reagents, and avoid edge effects in the 96-well plate.
- Variability in kinase assay: Ensure accurate pipetting of small volumes and maintain consistent incubation times and temperatures.

Conclusion

MK-8033 hydrochloride is a valuable research tool for investigating the role of the c-Met signaling pathway in cancer. The protocols outlined in these application notes provide a



framework for assessing its inhibitory effects on c-Met phosphorylation and subsequent cellular processes. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their understanding of c-Met-driven malignancies.

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